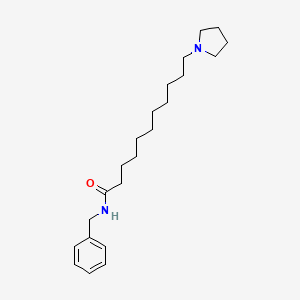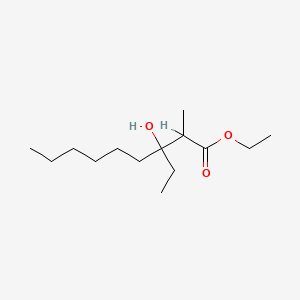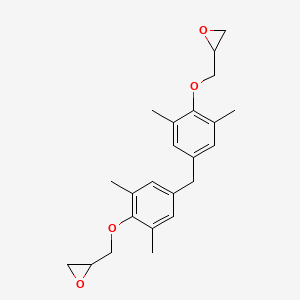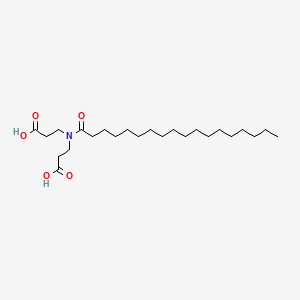
Sodium isopropyl 2-sulphooctadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium isopropyl 2-sulphooctadecanoate is a chemical compound with the molecular formula C21H41NaO5S and a molecular weight of 428.60201 g/mol . . This compound is primarily used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium isopropyl 2-sulphooctadecanoate typically involves the esterification of octadecanoic acid with isopropanol, followed by sulfonation and neutralization with sodium hydroxide . The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalysts: Acid catalysts such as sulfuric acid for esterification.
Solvents: Organic solvents like toluene or dichloromethane.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: High-purity octadecanoic acid, isopropanol, and sodium hydroxide.
Reaction Control: Automated systems to monitor temperature, pressure, and pH levels.
Purification: Techniques such as distillation and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Sodium isopropyl 2-sulphooctadecanoate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfonic acids.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Commonly undergoes nucleophilic substitution reactions due to the presence of the sulfonate group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Substitution Reagents: Alkyl halides, alcohols.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Corresponding alcohols.
Substitution: Various alkylated or esterified derivatives.
Scientific Research Applications
Sodium isopropyl 2-sulphooctadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological buffers and as a stabilizing agent in enzyme reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of detergents, emulsifiers, and lubricants.
Mechanism of Action
The mechanism of action of sodium isopropyl 2-sulphooctadecanoate involves its ability to interact with both hydrophilic and hydrophobic molecules. This amphiphilic nature allows it to:
Molecular Targets: Bind to various molecular targets, including proteins and lipids.
Pathways Involved: Participate in pathways related to membrane stabilization and enzyme activity modulation.
Comparison with Similar Compounds
Sodium dodecyl sulfate (SDS): Another surfactant with similar amphiphilic properties.
Sodium lauryl ether sulfate (SLES): Commonly used in detergents and personal care products.
Sodium stearate: Used in soap production and as an emulsifying agent.
Uniqueness: Sodium isopropyl 2-sulphooctadecanoate stands out due to its specific molecular structure, which provides unique solubility and stability characteristics compared to other surfactants .
Properties
CAS No. |
3076-25-3 |
|---|---|
Molecular Formula |
C21H41NaO5S |
Molecular Weight |
428.6 g/mol |
IUPAC Name |
sodium;1-oxo-1-propan-2-yloxyoctadecane-2-sulfonate |
InChI |
InChI=1S/C21H42O5S.Na/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(27(23,24)25)21(22)26-19(2)3;/h19-20H,4-18H2,1-3H3,(H,23,24,25);/q;+1/p-1 |
InChI Key |
PGWZYVPSGZRFNA-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(=O)OC(C)C)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



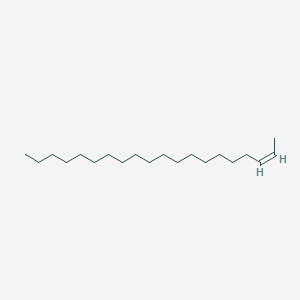
![sodium;(E)-2-chloro-N-[3-(2-chloroethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-yl]ethanimine;2-sulfanylethanesulfonate](/img/structure/B12665644.png)
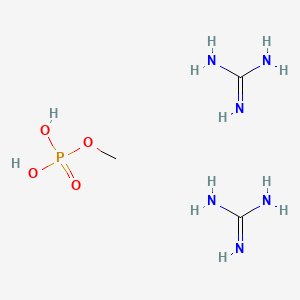

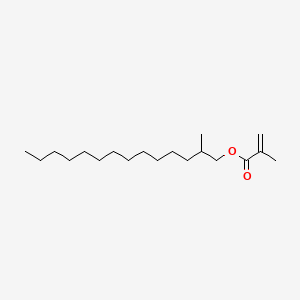
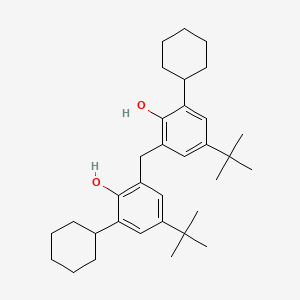
![1-[4-(1-Methyl-1-phenylethyl)phenoxy]dodecan-2-OL](/img/structure/B12665667.png)
